molecular formula C23H22N2O4 B612146 6-Acetyl-9-(3,4,5-trimethoxybenzyl)-9h-pyrido [2,3-b]indole CAS No. 1331959-78-4

6-Acetyl-9-(3,4,5-trimethoxybenzyl)-9h-pyrido [2,3-b]indole

Cat. No. B612146
CAS RN: 1331959-78-4
M. Wt: 390.43
InChI Key: NYMMDHGEECPYAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HAC-Y6 is a novel and potent microtubule inhitor. HAC-Y60 exhibited potent antitumor activity against human hepatocellular carcinoma (HCC) cells in vitro. Western blot and immunofluorescence experiments showed that HAC-Y6 depolymerized microtubules similarly to the effects of colchicine. HAC-Y6 exhibited its antitumor activity by disrupting microtubule assembly, causing cell cycle arrest and apoptosis through both extrinsic and intrinsic pathways in Hep3B cells. ( Oncol Rep. 2010 Nov; 24(5):1169-78. )

Scientific Research Applications

Anticancer Activity

6-Acetyl-9-(3,4,5-trimethoxybenzyl)-9h-pyrido[2,3-b]indole has been extensively studied for its potent anticancer activity. This compound, also known as HAC-Y6, has demonstrated significant cytotoxic effects on various cancer cell lines. Studies have shown that HAC-Y6 induces growth inhibition, G2/M arrest, and apoptosis in COLO 205 cells. The compound disrupts microtubule assembly, leading to cell cycle arrest and apoptosis via mitochondrial pathways, and exhibits selective anticancer activity (Tsai et al., 2010; Lin et al., 2013).

Molecular Mechanisms of Action

The compound's mechanism of action involves the induction of apoptosis through both intrinsic and extrinsic pathways. HAC-Y6 exposure leads to the depolymerization of microtubules and influences the expression of cell cycle and apoptosis-related proteins. In Hep3B cells, treatment with HAC-Y6 resulted in the accumulation of the G2/M phase and induced apoptosis. The compound's activity involves the up-regulation of death receptor 4 (DR4) and phosphorylation of p38, highlighting its potential as a promising microtubule inhibitor for the treatment of hepatocellular carcinoma (Tsai et al., 2010).

properties

CAS RN

1331959-78-4

Product Name

6-Acetyl-9-(3,4,5-trimethoxybenzyl)-9h-pyrido [2,3-b]indole

Molecular Formula

C23H22N2O4

Molecular Weight

390.43

IUPAC Name

1-[9-[(3,4,5-trimethoxyphenyl)methyl]pyrido[2,3-b]indol-6-yl]ethanone

InChI

InChI=1S/C23H22N2O4/c1-14(26)16-7-8-19-18(12-16)17-6-5-9-24-23(17)25(19)13-15-10-20(27-2)22(29-4)21(11-15)28-3/h5-12H,13H2,1-4H3

InChI Key

NYMMDHGEECPYAW-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(C=C1)N(C3=C2C=CC=N3)CC4=CC(=C(C(=C4)OC)OC)OC

Appearance

white solid powder

Purity

>98%

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

HACY6;  HAC-Y6;  HAC Y6.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Acetyl-9-(3,4,5-trimethoxybenzyl)-9h-pyrido [2,3-b]indole
Reactant of Route 2
Reactant of Route 2
6-Acetyl-9-(3,4,5-trimethoxybenzyl)-9h-pyrido [2,3-b]indole
Reactant of Route 3
6-Acetyl-9-(3,4,5-trimethoxybenzyl)-9h-pyrido [2,3-b]indole
Reactant of Route 4
Reactant of Route 4
6-Acetyl-9-(3,4,5-trimethoxybenzyl)-9h-pyrido [2,3-b]indole
Reactant of Route 5
Reactant of Route 5
6-Acetyl-9-(3,4,5-trimethoxybenzyl)-9h-pyrido [2,3-b]indole
Reactant of Route 6
Reactant of Route 6
6-Acetyl-9-(3,4,5-trimethoxybenzyl)-9h-pyrido [2,3-b]indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.